Davasaicin hydrochloride
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Overview
Description
DA-5018, also known as {3-(3,4-dimethylphenyl)}-d-(2-aminoethoxy)-3-methoxyphenyl acetamide, is a novel capsaicin derivative developed by DongA Pharmaceutical Co. Ltd., Korea. This compound has been primarily recognized for its analgesic and antipruritic effects .
Preparation Methods
The preparation of DA-5018 involves several synthetic routes and reaction conditions. One of the primary methods includes the recrystallization process, which has led to the isolation of eight different crystal forms of DA-5018 . These forms have been characterized using techniques such as powder X-ray diffractometry, differential scanning calorimetry, and thermogravimetric analysis . Industrial production methods typically involve the optimization of these recrystallization processes to ensure the highest yield and purity of the desired crystal form .
Chemical Reactions Analysis
DA-5018 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions could result in the formation of alcohols .
Scientific Research Applications
DA-5018 has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of capsaicin derivatives. In biology and medicine, DA-5018 is investigated for its analgesic and antipruritic effects. It has shown promise in preclinical studies for the treatment of conditions such as diabetic neuropathy and chronic pruritus . Additionally, DA-5018 is used in the pharmaceutical industry to develop new formulations and delivery systems for topical administration .
Mechanism of Action
The mechanism of action of DA-5018 is similar to that of capsaicin. It exerts its effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the sensation of pain and heat . This binding leads to the release of neuropeptides such as substance P and calcitonin gene-related peptide, which play a role in pain transmission and modulation . The compound’s antipruritic effect is also attributed to its action on the TRPV1 receptor .
Comparison with Similar Compounds
DA-5018 is unique among capsaicin derivatives due to its enhanced analgesic and antipruritic effects. Similar compounds include capsaicin, resiniferatoxin, and olvanil . Compared to these compounds, DA-5018 has shown superior efficacy in preclinical studies, particularly in models of acute pain and chronic pruritus . This uniqueness makes DA-5018 a promising candidate for further research and development in the field of pain management and dermatology .
Properties
CAS No. |
174661-97-3 |
---|---|
Molecular Formula |
C22H31ClN2O3 |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-[4-(2-aminoethoxy)-3-methoxyphenyl]-N-[3-(3,4-dimethylphenyl)propyl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H30N2O3.ClH/c1-16-6-7-18(13-17(16)2)5-4-11-24-22(25)15-19-8-9-20(27-12-10-23)21(14-19)26-3;/h6-9,13-14H,4-5,10-12,15,23H2,1-3H3,(H,24,25);1H |
InChI Key |
OUEKLNJUMVZULZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OCCN)OC)C.Cl |
Appearance |
Solid powder |
174661-97-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DA 5018 DA-5018 N-(3-(3,4-dimethylphenyl)propyl)-4-(2-aminoethoxy)-3-methoxyphenyl acetamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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